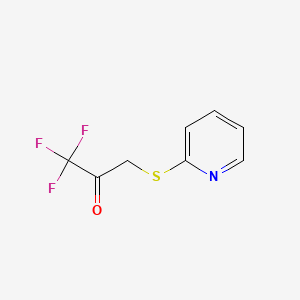
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is a chemical compound with the molecular formula C8H6F3NOS It is a derivative of 2-propanone (acetone) where the hydrogen atoms are replaced by trifluoromethyl and pyridinylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- typically involves the reaction of 2-propanone with trifluoromethylating agents and pyridinylthio compounds. One common method includes the use of trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid (CH3COOH), and water (H2O) under reflux conditions.
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH), and tetrahydrofuran (THF) at room temperature.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler analog with similar trifluoromethyl properties but lacking the pyridinylthio group.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the pyridinylthio group, leading to different chemical and biological properties.
3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with distinct reactivity and applications.
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is unique due to the presence of both trifluoromethyl and pyridinylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
127183-36-2 |
|---|---|
Molecular Formula |
C8H6F3NOS |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4H,5H2 |
InChI Key |
CJPAFBAIYGKRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















